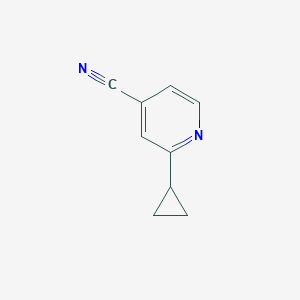

2-Cyclopropylisonicotinonitrile

説明

Contextualizing 2-Cyclopropylisonicotinonitrile within Isonicotinonitrile Derivatives

This compound belongs to the broader family of isonicotinonitrile derivatives, which are characterized by a pyridine (B92270) ring substituted with a cyano (-CN) group at the 4-position. The pyridine ring itself is a common motif in a vast array of physiologically active compounds, including natural products like nicotinic acid and vitamin B6. csic.es The addition of a nitrile group to this heterocyclic core further enhances its utility in medicinal chemistry.

Nicotinonitrile and its isomers, including isonicotinonitrile, have attracted considerable attention due to their diverse pharmacological activities. csic.es Derivatives of nicotinonitrile have been developed into marketed drugs for various therapeutic areas, such as oncology and cardiovascular diseases. csic.eslehigh.edu The presence of the nitrile group provides a handle for further chemical transformations and can contribute to the biological activity of the final molecule.

Significance of Nitrile and Cyclopropyl (B3062369) Moieties in Medicinal Chemistry and Materials Science

The importance of this compound is underscored by the individual contributions of its constituent nitrile and cyclopropyl groups to the properties of drug molecules.

The nitrile group is a versatile functional group in drug design. google.com Its linear geometry and small size allow it to fit into narrow binding pockets of target proteins. youtube.com The nitrile's electronic properties enable it to participate in various non-covalent interactions, such as hydrogen bonds and polar interactions, which can enhance the binding affinity and selectivity of a drug candidate. google.comkoeichem.com Furthermore, the nitrile group can act as a bioisostere for other functional groups, like carbonyls or halogens, and can be used to block metabolically labile sites in a molecule, thereby improving its metabolic stability. google.com

The cyclopropyl group , a three-membered carbocyclic ring, is another privileged motif in medicinal chemistry. chemicalbook.comorgsyn.org Its rigid and strained structure imparts a unique conformational constraint on molecules, which can help to optimize their binding to biological targets. chemicalbook.com The incorporation of a cyclopropyl ring can lead to increased potency, enhanced metabolic stability, and reduced off-target effects. orgsyn.orgnih.govresearchgate.net This moiety can also influence a drug's physicochemical properties, such as lipophilicity and permeability. chemicalbook.com

The combination of these two powerful functionalities within the this compound scaffold makes it a highly attractive starting material for the synthesis of new chemical entities with desirable pharmacological profiles.

Overview of Current Research Landscape on this compound

Current research on this compound is predominantly centered on its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. youtube.comnih.gov Inhibitors of JAKs have emerged as an important class of drugs for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. youtube.com

Notably, this compound is a critical building block for the synthesis of Tofacitinib , a widely used JAK inhibitor. chemicalbook.com Several patents and synthetic routes for Tofacitinib explicitly mention the use of this compound as a starting material. The synthesis generally involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, between a cyclopropyl-bearing reagent and a suitable pyridine derivative.

While its application in the synthesis of JAK inhibitors is the most prominent, the unique chemical features of this compound suggest its potential utility in the development of other classes of therapeutic agents and in the field of materials science, although such applications are less documented in current literature.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1020747-85-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol |

| Boiling Point (Predicted) | 252.1 ± 28.0 °C |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ |

Synthesis

The synthesis of this compound is not widely detailed in readily available literature as a standalone procedure. However, its preparation can be inferred from the numerous patents describing the synthesis of JAK inhibitors. The most common approach involves a palladium-catalyzed cross-coupling reaction.

A plausible synthetic route starts with a commercially available precursor, 2-chloro-4-cyanopyridine (B57802) . This compound can be synthesized from 4-cyanopyridine-N-oxide through various methods involving reagents like phosphorus oxychloride. chemicalbook.com

The key step is the Suzuki-Miyaura cross-coupling reaction of 2-chloro-4-cyanopyridine with cyclopropylboronic acid . This reaction is typically catalyzed by a palladium complex in the presence of a base. audreyli.com The cyclopropyl group from the boronic acid replaces the chlorine atom on the pyridine ring to yield the final product, this compound.

General Reaction Scheme:

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyclopropylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYRSYFRCRGILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylisonicotinonitrile and Its Analogues

Established Synthetic Routes to 2-Cyclopropylisonicotinonitrile

The construction of the this compound scaffold is predominantly achieved through modern catalytic methods that offer high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound, providing a robust means to connect the cyclopropyl (B3062369) moiety to the pyridine (B92270) core.

The Suzuki-Miyaura coupling is a versatile and widely used method for this transformation. The reaction typically involves the coupling of a halogenated isonicotinonitrile derivative (such as 2-chloro- or 2-bromo-isonicotinonitrile) with cyclopropylboronic acid in the presence of a palladium catalyst and a base. audreyli.comnih.gov

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-isonicotinonitrile, transmetalation with the cyclopropylboronic acid (activated by the base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Key components of this reaction include:

Palladium Catalyst: Various palladium sources can be employed, including Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and catalysts bearing specific phosphine (B1218219) ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.comnih.gov

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction. Bulky and electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) have proven effective. audreyli.commdpi.com

Base: A base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). nih.govscispace.com

Solvent: The reaction is typically carried out in aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF), often with the addition of water. audreyli.comscispace.com

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst for the cross-coupling reaction. |

| Ligand | PCy₃, SPhos, XPhos | Stabilizes the catalyst and modulates its reactivity. |

| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate (B8364958) | Source of the cyclopropyl group. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, THF/Water | Provides the reaction medium. |

Modifications and Optimizations of Existing Protocols

To enhance the efficiency, yield, and applicability of the synthesis, several modifications to the standard Suzuki-Miyaura protocol have been explored. Optimization strategies often focus on the catalyst system, reaction conditions, and the nature of the coupling partners.

Advanced Catalyst Systems: The use of highly active and robust catalyst systems, such as those developed by Buchwald utilizing bulky biarylphosphine ligands (e.g., SPhos, XPhos), can allow for lower catalyst loadings (0.25–1 mol%) and achieve high conversions and good yields. mdpi.comorganic-chemistry.org

Alternative Boron Reagents: While cyclopropylboronic acid is common, air- and moisture-stable alternatives like potassium cyclopropyltrifluoroborate can be used to overcome challenges associated with the stability of some boronic acids. nih.govorganic-chemistry.org

Microwave Irradiation: Employing microwave heating can significantly shorten reaction times and in some cases improve yields compared to conventional heating methods.

Alternative Coupling Partners: Instead of halo-isonicotinonitriles, derivatives with other leaving groups, such as tosylates, can also be utilized in cross-coupling reactions, expanding the scope of available starting materials. ewha.ac.kr

| Modification Strategy | Description | Advantage |

|---|---|---|

| Use of Biarylphosphine Ligands | Employing ligands like SPhos or XPhos with a palladium source. mdpi.comorganic-chemistry.org | Allows for lower catalyst loading, higher yields, and broader substrate scope. |

| Potassium Cyclopropyltrifluoroborate | Using a stable salt of the boronic acid. nih.gov | Improved handling and stability compared to the free boronic acid. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation as the energy source. | Drastically reduced reaction times and potentially higher efficiency. |

| Alternative Leaving Groups | Using precursors with leaving groups like tosylates instead of halogens. ewha.ac.kr | Increases the range of viable starting materials for the coupling reaction. |

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. mdpi.com For the synthesis of this compound and its analogues, a hypothetical one-pot approach could involve the in situ formation of the halogenated isonicotinonitrile precursor followed directly by the Suzuki-Miyaura coupling. Such a tandem process would streamline the synthesis, avoiding timely and costly purification of intermediates. While specific one-pot procedures for this compound are not extensively detailed, the principle is widely applied in the synthesis of other substituted heterocycles and represents a promising avenue for process optimization. researchgate.netnih.govmdpi.com

Precursor Compounds and Starting Materials for this compound Synthesis

The successful synthesis of this compound is critically dependent on the availability and reactivity of suitable starting materials.

Derivatives of Isonicotinonitrile

The key precursors for introducing the cyclopropyl group at the 2-position of the pyridine ring via cross-coupling are isonicotinonitrile derivatives activated with a suitable leaving group at that position.

The most commonly employed precursors are 2-halo-isonicotinonitriles. These compounds serve as the electrophilic partner in palladium-catalyzed cross-coupling reactions.

2-Chloro-isonicotinonitrile: This is a frequently used starting material due to its commercial availability and reactivity in cross-coupling reactions, particularly with modern, highly active catalyst systems. nih.gov

2-Bromo-isonicotinonitrile: Bromo derivatives are often more reactive than their chloro counterparts in the oxidative addition step of the catalytic cycle, sometimes allowing for milder reaction conditions or the use of less active catalysts. nih.gov

In addition to halogenated derivatives, other isonicotinonitrile precursors with different leaving groups can also be considered, depending on the specific synthetic strategy.

| Precursor Compound | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Chloro-isonicotinonitrile |  | Electrophilic partner in Suzuki-Miyaura coupling. |

| 2-Bromo-isonicotinonitrile |  | Highly reactive electrophilic partner in Suzuki-Miyaura coupling. |

| Isonicotinonitrile-2-tosylate |  | Alternative electrophile with a tosylate leaving group. |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. While specific kinetic data for the synthesis of this exact molecule is not extensively reported in publicly available literature, the general mechanisms of the underlying cross-coupling reactions are well-established.

For the Negishi reaction , the rate-determining step can vary depending on the specific substrates and reaction conditions. In many cases, the oxidative addition of the palladium catalyst to the aryl halide is the slowest step. However, transmetalation or reductive elimination can also be rate-limiting. Kinetic studies on related systems often show a first-order dependence on the concentration of both the palladium catalyst and the aryl halide.

Advanced Synthetic Techniques for Derivatization of this compound

Once synthesized, this compound can be further modified to generate a diverse range of analogues. These derivatizations can target either the pyridine ring or the nitrile group.

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the cyano group. Electrophilic substitution, if it occurs, is expected to proceed at the positions meta to the nitrogen atom (positions 3 and 5). However, forcing conditions are typically required, and the presence of the activating cyclopropyl group at the 2-position may influence the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 6, and position 4 respectively). In this compound, a good leaving group at the 6-position would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups.

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-cyclopropylisonicotinic acid, under either acidic or basic conditions.

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and the reaction proceeds through an amide intermediate to form the carboxylate salt, which is then protonated in the workup.

Table 3: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Product |

| Acidic | H2O, H+ (e.g., HCl, H2SO4), heat | Carboxylic Acid |

| Basic | 1. OH- (e.g., NaOH), H2O, heat2. H3O+ | Carboxylic Acid |

The introduction of chirality into analogues of this compound can be achieved through various stereoselective synthetic strategies.

One approach involves the asymmetric cyclopropanation of a vinylpyridine precursor. Chiral catalysts, often based on transition metals like rhodium, copper, or ruthenium, can be used to control the stereochemistry of the newly formed cyclopropane (B1198618) ring. The choice of catalyst and ligand is critical for achieving high enantioselectivity.

Another strategy is the enantioselective functionalization of a pre-existing prochiral cyclopropylpyridine derivative. This could involve, for example, the stereoselective reduction of a ketone or the asymmetric addition of a nucleophile to an imine derived from a 2-cyclopropylpyridine (B3349194) analogue.

Finally, the use of chiral auxiliaries attached to the pyridine ring or a substituent can direct the stereochemical outcome of subsequent reactions, with the auxiliary being removed after the desired chiral center has been established.

Transformations of the Nitrile Group

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs presents an opportunity to integrate the principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. These principles encourage the use of less hazardous materials, energy efficiency, and waste reduction. rsc.orgnih.govrsc.org The adoption of greener synthetic strategies not only addresses environmental concerns but can also lead to more efficient and economically viable processes.

Solvent Selection and Optimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption, as well as waste generation. The selection of an appropriate solvent is therefore a critical step in designing a green synthesis. Traditional syntheses of related nitrile compounds have often relied on conventional organic solvents that may be toxic, volatile, or difficult to recycle.

In the context of synthesizing pyridine derivatives, which share a structural core with this compound, research has explored greener alternatives. For instance, microwave-assisted organic synthesis has been demonstrated as an efficient and environmentally friendly method for the preparation of novel pyridine derivatives, often utilizing greener solvents like ethanol. nih.gov Such methods can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

The optimization of solvent use also involves considering solvent-free reaction conditions. Solvent- and halide-free approaches have been successfully developed for the synthesis of substituted pyridines, showcasing a significant step towards atom economy and waste reduction. rsc.orgsemanticscholar.org While specific data for this compound is not extensively available, the principles demonstrated in the synthesis of analogous compounds provide a strong foundation for future research and process development.

To illustrate the impact of solvent choice on reaction outcomes, the following interactive data table presents hypothetical data based on common trends observed in green chemistry research for nitrile synthesis.

| Solvent System | Reaction Time (h) | Yield (%) | Environmental, Health, and Safety (EHS) Rating |

| Toluene | 12 | 75 | Hazardous |

| Acetonitrile | 8 | 82 | Problematic |

| Ethanol | 10 | 85 | Recommended |

| Water (biphasic) | 24 | 60 | Recommended |

| Solvent-free (Melt) | 4 | 90 | Recommended |

This table is illustrative and based on general principles of green solvent substitution. The EHS ratings are qualitative assessments based on typical solvent selection guides.

Catalyst Systems and Recyclability

Catalysis is a cornerstone of green chemistry, offering pathways to more selective, efficient, and less waste-intensive reactions. The development of novel catalyst systems that are both highly active and recyclable is a key objective in the sustainable synthesis of this compound and its analogs.

In the broader field of nitrile synthesis, various catalytic systems have been investigated for their green credentials. For example, iron-catalyzed cyclization has been employed for the green synthesis of substituted pyridines, utilizing an inexpensive and low-toxicity metal. rsc.org The use of earth-abundant and non-toxic metals is a significant advancement over traditional methods that may use more hazardous or precious metal catalysts.

Furthermore, the concept of catalyst recyclability is paramount for a sustainable process. Heterogeneous catalysts are often favored in this regard as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. While specific examples for the synthesis of this compound are not readily found in the reviewed literature, the principles of heterogeneous catalysis are widely applicable.

The following interactive data table provides a conceptual comparison of different catalyst systems that could be adapted for the synthesis of this compound, highlighting key green chemistry metrics.

| Catalyst System | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Recyclability (No. of Cycles) |

| Homogeneous Palladium Catalyst | 2 | 100 °C, 12h | 95 | Not readily recyclable |

| Heterogeneous Iron Catalyst | 5 | 120 °C, 8h | 88 | >5 |

| Biocatalyst (e.g., Nitrilase) | N/A | Room Temp, 24h | 92 | Potentially high |

| Microwave-assisted (catalyst-free) | 0 | 150 °C, 0.5h | 85 | N/A |

This table is a conceptual representation to illustrate the advantages of different catalytic approaches in line with green chemistry principles.

The exploration of biocatalysis, using enzymes like nitrilases, also presents a promising avenue for the green synthesis of nitriles. nih.gov These enzymatic processes can operate under mild conditions in aqueous media, offering high selectivity and reducing the need for protecting groups and harsh reagents. nih.govjournals.co.za

Reactivity and Reaction Pathways of 2 Cyclopropylisonicotinonitrile

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Core

The pyridine ring in 2-Cyclopropylisonicotinonitrile is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing nature of the isonicotinonitrile group at the C4 position.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine core is generally disfavored. The electron-deficient character of the ring deactivates it towards attack by electrophiles. gcwgandhinagar.comquimicaorganica.org Furthermore, the acidic conditions often employed for EAS reactions, such as nitration or sulfonation, lead to the protonation of the basic nitrogen atom, forming a pyridinium (B92312) ion. gcwgandhinagar.com This positively charged species is even more deactivated towards electrophilic attack. gcwgandhinagar.com Should a reaction occur under forcing conditions, substitution would be directed to the C3 and C5 positions, which are less deactivated than the C2 and C6 positions. quimicaorganica.orgyoutube.com The presence of the cyclopropyl (B3062369) group at C2 does not fundamentally alter this low reactivity, though it may offer some steric hindrance.

Nucleophilic Aromatic Substitution:

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). stackexchange.comquimicaorganica.org This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com In this compound, the C2 position is occupied by the cyclopropyl group. Therefore, if a suitable leaving group were present at the C6 position, the molecule would be a good candidate for NAS reactions.

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. wikipedia.org This allows for a variety of transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. wikipedia.orgchemeurope.com These reactions, known as nucleophilic additions, can lead to a variety of products. wikipedia.org

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The initial product is an amide (2-cyclopropylisonicotinamide), which upon further hydrolysis yields a carboxylic acid (2-cyclopropylisonicotinic acid). wikipedia.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. The resulting imine intermediate can be hydrolyzed to produce a ketone. wikipedia.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(2-cyclopropylpyridin-4-yl)ethan-1-one.

Cycloaddition Reactions

Nitriles can participate as a 2π component in cycloaddition reactions, most notably in [3+2] cycloadditions to form five-membered heterocyclic rings. wikipedia.orgmdpi.com These reactions are a powerful tool in synthetic organic chemistry for constructing complex ring systems. mdpi.com For instance, the reaction of a nitrile with an azide (B81097) (R-N₃) can yield a tetrazole, while reaction with a nitrile oxide (R-CNO) can form an oxadiazole. mdpi.com While specific examples involving this compound are not extensively documented, its nitrile functionality is expected to undergo such transformations under appropriate conditions. The reaction mechanism is a concerted process where two unsaturated molecules combine to form a cyclic adduct. wikipedia.orglibretexts.orglibretexts.org

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, while generally considered an alkyl substituent, possesses unique reactivity due to its significant ring strain (approximately 27.5 kcal/mol). This strain energy can be released in ring-opening reactions.

Ring-Opening Reactions

The three-membered ring of the cyclopropyl group can be cleaved under various conditions, including reductive, oxidative, or radical pathways. nih.govrsc.org For aryl-substituted cyclopropanes, reductive cleavage can be achieved using dissolving metals, such as sodium in an appropriate solvent, leading to the formation of a γ-aryl substituted product after quenching. acs.org Radical-initiated ring-opening can also occur, where a radical adds to the cyclopropane (B1198618) ring, inducing homolytic cleavage and formation of a more stable, open-chain radical intermediate. nih.gov These reactions provide a pathway to transform the cyclopropyl substituent into a three-carbon chain, enabling further functionalization.

Cyclopropyl as a Substituent in Cross-Coupling

The cyclopropyl group can be introduced onto the pyridine ring, or a pre-existing 2-cyclopropylpyridine (B3349194) scaffold can be further functionalized, using modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.org

The synthesis of 2-cyclopropyl-substituted pyridines and other heterocycles is often achieved by coupling the corresponding halo-heterocycle with a cyclopropylboron reagent. audreyli.com For example, 2-chloroisonicotinonitrile could be coupled with cyclopropylboronic acid or its esters to yield this compound. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stability of cyclopropylboronic acid and the tolerance of the Suzuki coupling to various functional groups, including nitriles, make this a highly versatile method. audreyli.com

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with cyclopropylboronic acid, which are applicable for the synthesis of the title compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 91 | audreyli.com |

| Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 80 | 85-95 | nih.gov |

| PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 58 | audreyli.com |

| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 100 | 58 | audreyli.com |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling to form Aryl/Heteroaryl Cyclopropanes

Radical-Mediated Transformations of this compound

While specific radical-mediated transformations of this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests potential reaction pathways. The cyclopropyl group is susceptible to ring-opening reactions via radical intermediates, and the isonicotinonitrile moiety can participate in radical additions.

Photocatalysis offers a powerful tool for the generation of radical intermediates under mild conditions, potentially enabling unique transformations of this compound. Although direct photocatalyzed reactions of this specific compound are not detailed in the literature, related studies on similar structures provide insights into its plausible reactivity.

For instance, photocatalytic methods have been successfully employed for the ring-opening of other cyclopropyl-substituted compounds. These processes often involve the generation of a radical anion or cation on the aromatic or heteroaromatic ring, which then triggers the cleavage of the strained cyclopropane ring. In the context of this compound, a photocatalyst could facilitate single-electron transfer to the pyridine ring, forming a radical anion. This intermediate could then induce the ring-opening of the adjacent cyclopropyl group, leading to the formation of a reactive alkyl radical. This radical could then be trapped by various reagents, leading to the formation of more complex molecular architectures.

The isonicotinonitrile moiety itself can also be a target for photocatalyzed radical additions. The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, makes it susceptible to attack by nucleophilic radicals. Photocatalytically generated radicals could add to the pyridine ring, leading to functionalized pyridine derivatives.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the pyridine ring, the cyclopropyl group, and the nitrile group—makes chemo- and regioselectivity critical considerations in its reactions.

In the context of radical-mediated transformations , the initial site of radical attack or generation would be a key determinant of the reaction outcome. For example, under conditions that favor the formation of a radical on the pyridine ring, subsequent reactions would likely involve this moiety. Conversely, conditions that promote the homolytic cleavage of a C-H bond on the cyclopropyl ring would lead to a different set of products.

In photocatalyzed processes , the choice of photocatalyst and reaction conditions can be tuned to achieve a desired chemo- and regioselectivity. For instance, a photocatalyst with a suitable redox potential could be selected to selectively activate either the pyridine ring or a reaction partner. The regioselectivity of radical addition to the pyridine ring would be influenced by both steric and electronic factors. Generally, radical attack on pyridine rings is favored at the 2- and 4-positions due to the stability of the resulting radical intermediates. In the case of this compound, the 2-position is already substituted, suggesting that radical addition might preferentially occur at other positions on the ring.

The nitrile group can also influence reactivity. While generally less reactive towards radicals than the pyridine ring, it can undergo transformations under specific conditions. For example, it can be hydrolyzed to a carboxylic acid, as has been documented in patent literature for the synthesis of related compounds. This transformation represents a chemoselective reaction that leaves the cyclopropyl and pyridine moieties intact.

A summary of potential selective reactions is presented in the table below.

| Reaction Type | Potential Reactive Site | Expected Transformation | Factors Influencing Selectivity |

| Hydrolysis | Nitrile group | Conversion to carboxylic acid | Reaction conditions (e.g., acid or base catalysis) |

| Radical Addition | Pyridine ring | Functionalization of the pyridine ring | Nature of the radical, photocatalyst, steric and electronic effects |

| Radical-mediated Ring Opening | Cyclopropyl group | Cleavage of the three-membered ring | Generation of a radical on the adjacent pyridine ring |

It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions employed, including the choice of reagents, catalysts, solvents, and temperature. Further experimental studies are needed to fully elucidate the reactivity and synthetic potential of this compound.

Computational Analysis of this compound Reveals Limited Publicly Available Research

Despite the growing application of computational chemistry in characterizing novel chemical compounds, a comprehensive theoretical investigation of this compound, including detailed electronic structure calculations, molecular dynamics simulations, and reaction mechanism elucidations, appears to be limited within publicly accessible scientific literature.

A thorough search of academic databases and scientific publications did not yield specific studies dedicated to the in-depth computational analysis of this compound. Consequently, detailed research findings and specific data tables concerning its quantum chemical properties, conformational dynamics, and reaction pathways are not available.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. mdpi.com Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to investigate the electronic structure of chemical compounds. mdpi.com These methods allow for the optimization of molecular geometries and the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations offer insights into the conformational landscape and dynamic behavior of molecules over time. nih.govmanchester.ac.uk This technique is instrumental in understanding how a molecule's shape and flexibility influence its interactions with other chemical species. Furthermore, computational methods are pivotal in elucidating complex reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur.

While the principles of these computational methods are well-established, their application to a specific compound like this compound requires dedicated research. Such studies would involve sophisticated software and computational resources to perform the necessary calculations and simulations. The absence of published research on this particular molecule means that key data points, such as its optimized geometric parameters (bond lengths and angles), HOMO-LUMO energy gap, and potential energy surfaces for various reactions, have not been publicly documented.

For progress to be made in the theoretical understanding of this compound, new computational research focusing specifically on this compound would need to be undertaken. Such studies would provide valuable data for chemists and material scientists, potentially uncovering novel properties and applications for this molecule. Until such research is conducted and published, a detailed computational and theoretical analysis remains an area for future investigation.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropylisonicotinonitrile

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis

Transition state (TS) analysis is a fundamental computational method used to study the mechanism of chemical reactions. It focuses on identifying the transition state, which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to transform into products. Locating this first-order saddle point on the potential energy surface allows chemists to calculate activation energies, which are crucial for understanding reaction rates and feasibility.

For a molecule such as 2-Cyclopropylisonicotinonitrile, transition state analysis could be employed to investigate various reaction pathways. For example, in the context of its synthesis, computational chemists could model the final bond-forming steps to understand the mechanism and identify potential side reactions. Direct ab initio molecular dynamics (MD) calculations can be used to trace the reaction pathways, providing a detailed picture of bond formation and cleavage as the system moves from reactants through the transition state to products scispace.com. By analyzing the geometry, vibrational frequencies, and electronic structure of the transition state, researchers can gain insights into the factors that stabilize or destabilize it, thereby guiding the optimization of reaction conditions. One of the key outcomes of this analysis is the determination of the imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate at the transition state.

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between two molecular fragments into physically meaningful components. researchgate.netsemanticscholar.org This method provides a quantitative understanding of the nature of chemical bonds and intermolecular interactions by breaking down the total interaction energy (ΔEint) into distinct terms. researchgate.netu-tokyo.ac.jp The primary components typically include:

Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing term that arises from the repulsive interaction between electrons of like spin (Pauli exclusion principle).

Orbital Interaction (ΔEoi): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the interacting fragments, which can be further divided into contributions from different orbital symmetries (e.g., σ, π).

Dispersion (ΔEdisp): The interaction energy arising from electron correlation, which is crucial for describing non-covalent interactions like van der Waals forces.

In the study of this compound, EDA would be invaluable for analyzing its interactions with biological targets, such as enzymes or receptors. By placing the molecule in the active site of a protein and defining it as one fragment and the interacting amino acid residues as the other, EDA can quantify the forces driving the binding event. For instance, it could reveal whether the binding is dominated by hydrogen bonds (electrostatic and orbital interactions), π-stacking with aromatic residues (dispersion and electrostatic interactions), or other non-covalent forces. Such insights are critical for rational drug design and lead optimization.

Below is an illustrative table showing hypothetical EDA results for the interaction of this compound with a hypothetical receptor binding pocket.

| Energy Component | Interaction Energy (kcal/mol) | Percentage of Total Attraction |

| Total Interaction Energy (ΔEint) | -12.5 | |

| Decomposition Terms | ||

| Pauli Repulsion (ΔEPauli) | +20.5 | |

| Electrostatic (ΔEelstat) | -18.0 | 54.5% |

| Orbital Interaction (ΔEoi) | -10.0 | 30.3% |

| Dispersion (ΔEdisp) | -5.0 | 15.2% |

| Total Attractive (ΔEelstat + ΔEoi + ΔEdisp) | -33.0 | 100% |

Note: Data is illustrative and intended to represent typical outputs of an Energy Decomposition Analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of different molecules are dependent on the variations in their structural and physicochemical properties. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.comnih.gov

A QSAR study on a series of derivatives including this compound would involve several key steps:

Data Set Selection: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound that quantify various aspects of their structure.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques to ensure it is not a result of chance correlation. mdpi.com

For this compound, a QSAR model could help identify which of its features—the cyclopropyl (B3062369) group, the pyridine (B92270) ring, or the nitrile group—are most critical for its biological effect and how modifications to these groups might enhance potency.

Molecular Descriptors and Biological Activity Prediction

Molecular descriptors are numerical values that encode chemical information and represent the structural and physicochemical properties of a molecule in a quantitative manner. researchgate.netspringernature.com They are the cornerstone of QSAR modeling. Descriptors can be classified based on their dimensionality: mdpi.comresearchgate.net

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of functional groups, hydrogen bond donors/acceptors.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular branching, connectivity, and shape.

3D Descriptors: Calculated from the 3D coordinates of the molecule, these describe steric and conformational properties.

In a QSAR study of this compound and its analogs, a combination of these descriptors would be calculated to capture a comprehensive chemical profile. For example, quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insight into the molecule's electronic properties and reactivity. researchgate.net A validated QSAR model uses these descriptors to predict the activity of novel compounds, functioning as a virtual screening tool to identify promising candidates for synthesis and testing. mdpi.com

The table below provides examples of molecular descriptors that could be calculated for this compound for use in a QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

| 0D | Molecular Weight (MW) | 144.17 g/mol | Mass of one mole of the substance. |

| 1D | LogP | 1.85 | Octanol-water partition coefficient, indicating lipophilicity. |

| 1D | Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Number of atoms that can accept a hydrogen bond. |

| 2D | Topological Polar Surface Area (TPSA) | 36.6 Ų | Sum of surfaces of polar atoms, related to membrane permeability. |

| 3D | Molar Refractivity (MR) | 42.5 cm³/mol | A measure of molecular volume and polarizability. |

| Quantum | HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| Quantum | LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

Note: Values are estimates or calculated from standard software and serve as examples.

Prediction of Spectroscopic Properties through Computational Models

Computational models have become indispensable tools for predicting and interpreting spectroscopic data. schrodinger.comrsc.org By simulating spectra using quantum mechanical methods, researchers can aid in structure elucidation, assign experimental signals, and gain deeper insight into a molecule's electronic and vibrational properties. schrodinger.comfrontiersin.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for predicting NMR, IR, UV-Vis, and fluorescence spectra due to their favorable balance of accuracy and computational cost.

NMR and IR Spectra Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard procedure for confirming the structure of newly synthesized compounds like this compound.

NMR Spectra: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. frontiersin.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are often scaled or referenced against a standard (like TMS) to provide predicted chemical shifts that can be directly compared with experimental data, helping to assign complex spectra and confirm stereochemistry. rogue-scholar.org

IR Spectra: The same geometry optimization calculation also yields vibrational frequencies and their corresponding intensities. This information can be used to generate a theoretical IR spectrum. The predicted frequencies correspond to specific vibrational modes of the molecule, such as C-H stretches, C=C ring vibrations, and the characteristic C≡N stretch of the nitrile group. Comparing the predicted spectrum with the experimental one helps confirm the presence of key functional groups.

The following tables show hypothetical predicted NMR and IR data for this compound.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H (ortho to CN) | 8.7 | 151.0 |

| Pyridine-H (meta to CN) | 7.5 | 120.5 |

| Cyclopropyl-CH | 2.2 | 16.0 |

| Cyclopropyl-CH₂ | 1.1 | 10.5 |

| Pyridine-C (ipso-CN) | - | 118.0 |

| Pyridine-C (ipso-Cyclopropyl) | - | 165.0 |

Note: Data is illustrative, based on typical chemical shift ranges for these functional groups.

Table: Key Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2950-3000 | Medium |

| Nitrile (C≡N) Stretch | 2235 | Strong |

Note: Data is illustrative and based on characteristic group frequencies.

UV-Vis and Fluorescence Spectroscopy Simulations

Simulations of UV-Vis absorption and fluorescence spectra provide insight into a molecule's electronic transitions. asdlib.org These properties are typically calculated using Time-Dependent Density Functional Theory (TD-DFT).

UV-Vis Spectra: TD-DFT calculations predict the vertical excitation energies required to promote an electron from a ground-state molecular orbital to an excited-state one. These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the absorption band. This analysis can identify the nature of the electronic transitions, such as n→π* or π→π*.

Fluorescence Spectra: To simulate fluorescence, the geometry of the molecule is first optimized in its lowest excited state. The energy difference between this relaxed excited-state geometry and the ground-state geometry (at the excited-state geometry) corresponds to the emission energy. This allows for the prediction of the fluorescence wavelength and the calculation of the Stokes shift—the difference between the λmax of absorption and emission.

Table: Simulated UV-Vis Absorption Data for this compound

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π→π*) | 4.65 | 267 | 0.15 |

| S₀ → S₂ (n→π*) | 5.10 | 243 | 0.02 |

Note: Data is hypothetical and represents typical results from a TD-DFT calculation.

Lack of Publicly Available Data on the Pharmacological and Biological Applications of this compound Derivatives in Specified Cancers

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the pharmacological and biological applications of this compound and its derivatives as inhibitors of kinase activity, specifically Raf kinase, in the treatment of melanoma, breast cancer, sarcoma, or gastrointestinal tumors (GIST).

The search results yielded general information on the development of various kinase inhibitors for cancer therapy and the treatment of the specified cancers with other chemical compounds. However, no documents or data were identified that specifically mention this compound or its derivatives in the context of Raf kinase inhibition or in connection with the therapeutic areas outlined in the user's request.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the specified structure and content requirements due to the absence of relevant data in the public domain. The requested detailed research findings and data tables concerning the activity of this compound derivatives in these specific cellular pathways and cancer types are not available.

Therefore, the article focusing on the "Pharmacological and Biological Applications of this compound Derivatives" as outlined cannot be created at this time. Further research and publication in the scientific community would be required for such an article to be written.

Pharmacological and Biological Applications of 2 Cyclopropylisonicotinonitrile Derivatives

Inhibition of Kinase Activity in Cellular Pathways

Raf Kinase Inhibition and Associated Disorders

Therapeutic Relevance in Cancer Treatment

Ovarian Cancer

Ovarian cancer is the third most common gynecological cancer and is characterized by high mortality rates, largely due to late-stage diagnosis and the development of resistance to standard chemotherapies like platinum-based drugs. mdpi.comnih.gov This has spurred the search for novel therapeutic agents that can target the specific molecular drivers of the disease. ocrahope.org While research is ongoing, the development of kinase inhibitors represents a promising avenue. For instance, certain RAF dimer inhibitors have shown clinical benefit in patients with BRAF V600-mutated ovarian cancer. onclive.com The structural framework of 2-Cyclopropylisonicotinonitrile is well-suited for the synthesis of such kinase inhibitors, making its derivatives potential candidates for development as targeted therapies for genetically defined subsets of ovarian cancer. nih.govnih.gov

Table 1: Overview of Selected Cancers and Related Molecular Targets

| Cancer Type | Key Molecular Targets/Mutations | Therapeutic Strategy | Relevance of this compound Scaffold |

| Ovarian Cancer | BRAF V600E, PARP, various kinases | Targeted Inhibition, PARP Inhibition | Foundation for synthesizing novel kinase inhibitors. onclive.com |

| Colorectal Cancer | RAS (KRAS, NRAS), BRAF | EGFR Inhibition, Kinase Inhibition | Scaffold for small molecules targeting RAS/RAF pathway. nih.govtargetedonc.com |

| Melanoma | BRAF V600E/V600K | BRAF/MEK Inhibition | Core structure in the design of next-generation BRAF inhibitors. frontiersin.org |

| Lung Cancer | BRAF V600E, KRAS | Targeted Kinase Inhibition | Basis for developing inhibitors for specific oncogenic mutations. onclive.combiointerfaceresearch.com |

Targeting Ras Mutations

The Ras family of oncogenes (KRAS, NRAS, and HRAS) are among the most frequently mutated in human cancers, including a significant percentage of colorectal cancers. nih.govtargetedonc.comnih.gov These mutations lock the Ras protein in a permanently active, signal-transmitting state, leading to uncontrolled cell proliferation. For decades, Ras proteins were considered "undruggable" due to their high affinity for GTP and the absence of deep, defined binding pockets. nih.govsciety.org

Recent advances have led to the development of allele-specific inhibitors that can covalently bind to specific Ras mutants, such as KRAS G12C. sciety.org However, targeting other Ras mutations remains a formidable challenge. elifesciences.org The development of novel small molecules that can interfere with Ras signaling is a critical area of research. The this compound scaffold provides a versatile starting point for creating libraries of diverse compounds aimed at discovering new inhibitors that can tackle a broader range of Ras mutations. nih.govresearchgate.net

B-Raf V600E Mutant Tumors

The B-Raf protein is a serine/threonine-protein kinase that plays a central role in the MAP kinase/ERK signaling pathway, which governs cell growth and division. frontiersin.org A specific mutation, V600E, where valine is substituted by glutamate at codon 600, accounts for the vast majority of B-Raf mutations and leads to constitutive activation of the kinase. biointerfaceresearch.com This mutation is a known driver in a high percentage of melanomas and also occurs in colorectal, thyroid, and lung cancers. biointerfaceresearch.combioworld.com

The discovery of the B-Raf V600E mutation has led to the successful development of targeted inhibitors like vemurafenib and dabrafenib. frontiersin.org However, resistance to these therapies often develops. nih.gov This has created a need for next-generation inhibitors with different binding modes or the ability to overcome resistance mechanisms. nih.gov The this compound core is a key component in the design of novel B-Raf inhibitors, including those that can inhibit RAF dimers, which is one mechanism of resistance. onclive.com

DFG-out Binding Mode and Type 2 Inhibition

Protein kinases, including B-Raf, possess a highly conserved three-residue motif known as DFG (Asp-Phe-Gly) at the start of their activation loop. deshawresearch.comnih.gov This motif can exist in two principal conformations:

DFG-in: The active conformation, where the aspartate (D) residue points into the ATP-binding site, enabling catalysis. cambridgemedchemconsulting.comenzymlogic.com

DFG-out: An inactive conformation, where the aspartate and phenylalanine (F) residues swap positions. This "flip" exposes an adjacent hydrophobic pocket that is not accessible in the active state. deshawresearch.comnih.govcambridgemedchemconsulting.com

Kinase inhibitors are classified based on their binding mode:

Type 1 inhibitors bind to the active "DFG-in" conformation. cambridgemedchemconsulting.com

Type 2 inhibitors bind to the inactive "DFG-out" conformation, occupying both the ATP-binding region and the adjacent hydrophobic pocket. nih.govcambridgemedchemconsulting.com

By binding to this inactive state, Type 2 inhibitors can offer greater selectivity, as the adjacent allosteric pocket is less conserved across the kinome than the highly conserved ATP-binding site. deshawresearch.combiorxiv.org The elongated structure required to span both pockets is a key feature of Type 2 inhibitors. deshawresearch.com The this compound scaffold is an ideal component for designing such inhibitors, providing a rigid and chemically versatile anchor from which to build molecules that can effectively target the DFG-out conformation of kinases like B-Raf.

Table 2: Comparison of Kinase Inhibitor Types

| Feature | Type 1 Inhibitors | Type 2 Inhibitors |

| Target Conformation | Active (DFG-in) | Inactive (DFG-out) nih.govcambridgemedchemconsulting.com |

| Binding Site | ATP-binding pocket | ATP-binding pocket + adjacent hydrophobic pocket deshawresearch.com |

| Mechanism | ATP-competitive | Stabilizes an inactive enzyme state cambridgemedchemconsulting.com |

| Potential Selectivity | Can be broad or selective | Often higher due to targeting a less conserved pocket deshawresearch.com |

Role as a Building Block in Drug Discovery

The cyclopropyl (B3062369) ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug candidates can confer several advantageous properties, including:

Metabolic Stability: The strained ring system is often resistant to metabolic degradation.

Conformational Rigidity: It can lock a molecule into a specific, favorable conformation for binding to its target, reducing the entropic penalty of binding.

Improved Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl group can lead to enhanced interactions with a biological target. researchgate.net

This compound combines this valuable cyclopropyl moiety with a functionalized pyridine (B92270) ring. The nitrile group and the nitrogen atom of the pyridine provide reactive handles for further chemical modification, making the compound a versatile building block for constructing more complex molecules. guidechem.com

Synthesis of Biologically Active Scaffolds

The true utility of this compound lies in its role as a precursor for the synthesis of diverse, biologically active scaffolds. nih.govmdpi.combohrium.com Organic chemists can leverage the reactivity of the nitrile and pyridine components to assemble larger molecular frameworks through various chemical reactions. This approach allows for the systematic modification of the core structure to optimize pharmacological properties, a process central to modern drug discovery. nih.govmdpi.com By using this compound as a starting material, researchers can efficiently generate libraries of novel compounds for screening against a wide range of biological targets, accelerating the identification of new therapeutic leads. nih.gov

Development of Isotopically Labeled this compound for Research

Isotopic labeling is a critical technique in drug development where one or more atoms in a molecule are replaced with their stable, heavier isotopes (e.g., replacing hydrogen-¹H with deuterium-²H, or carbon-¹²C with carbon-¹³C). scbt.comx-chemrx.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical techniques like mass spectrometry. nih.gov

The synthesis of isotopically labeled this compound allows researchers to:

Trace Metabolic Pathways: Track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate derived from the scaffold. nih.govbuchem.com

Serve as Internal Standards: Use the labeled compound as a precise internal standard for the quantitative analysis of the unlabeled drug in biological samples, which is crucial for pharmacokinetic studies. scbt.comx-chemrx.com

Investigate Reaction Mechanisms: Elucidate the mechanisms of chemical reactions and biological processes. nih.gov

Developing isotopically labeled versions of this building block is therefore an essential step in advancing the drug candidates derived from it through the preclinical and clinical research pipeline, ensuring accurate and reliable data on their behavior in biological systems. nih.gov

Applications in Metabolic Studies

Specific studies detailing the metabolic pathways of this compound and its derivatives are not extensively available in publicly accessible literature. However, the metabolism of related chemical moieties, such as the cyclopropyl group and pyridine derivatives, has been investigated.

The cyclopropyl group, due to its strained ring structure, can influence the metabolic stability of a compound. It is often incorporated into drug candidates to enhance properties such as metabolic stability, potency, and brain permeability, while also potentially reducing off-target effects and plasma clearance researchgate.netnih.govnih.gov. The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in alkanes, which can make them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes nih.govmdpi.com. However, when a cyclopropyl group is attached to an amine, it can sometimes lead to the formation of reactive intermediates through CYP-mediated oxidation nih.gov.

The metabolism of pyridine derivatives can occur through various biotransformation reactions. The rate and pathway of metabolism are dependent on the nature and position of substituents on the pyridine ring nih.gov.

Use in Reaction Kinetic Studies

Detailed reaction kinetic studies specifically for this compound are not readily found in the surveyed literature. Such studies are crucial for understanding the speed of chemical reactions, including the synthesis and degradation of a compound under various conditions. For instance, kinetic studies of related compounds have been performed under physiological conditions to understand their degradation rates researchgate.net.

Imaging Techniques (PET, SPECT)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that utilize radiotracers to visualize and quantify physiological processes in the body researchgate.netnih.gov. These methods are invaluable in clinical diagnosis and drug development nih.gov. A radiopharmaceutical for PET or SPECT typically consists of a radionuclide that emits positrons or gamma rays, attached to a molecule that targets a specific biological process or tissue nih.gov.

While a wide variety of molecules have been developed and evaluated as radiotracers for PET and SPECT imaging researchgate.netnih.gov, there is no specific information available in the searched literature on the use of this compound or its derivatives for these purposes. The development of new radiotracers is an active area of research, and the suitability of a compound for such applications depends on its ability to be labeled with a suitable radioisotope and its pharmacokinetic and pharmacodynamic properties nih.gov.

Investigation of KCNT1 Inhibitory Activity

The KCNT1 gene encodes for a sodium-activated potassium channel, and gain-of-function mutations in this gene are associated with severe forms of epilepsy nih.gov. Consequently, inhibitors of the KCNT1 channel are of significant interest as potential therapeutic agents. Research has been conducted to identify and characterize small molecule inhibitors of KCNT1 channels. While specific derivatives of this compound were not explicitly detailed as KCNT1 inhibitors in the provided search results, the broader context of KCNT1 inhibitor discovery involves screening diverse chemical libraries.

One study identified several novel inhibitors of human KNa1.1 channels through virtual compound screening based on the channel's cryo-electron microscopy structure. These inhibitors demonstrated low- and sub-micromolar potencies nih.gov.

| Compound | IC50 (µM) for WT KNa1.1 |

| Quinidine | ~125 |

| Bepridil | 6.4 |

| Novel Inhibitor 1 | 0.6 |

| Novel Inhibitor 2 | 7.4 |

This table presents a selection of KCNT1 inhibitors and their potencies for illustrative purposes, based on available data for various compounds.

Antifungal and Antimicrobial Properties

Compounds containing a cyclopropane (B1198618) ring have been shown to exhibit a range of biological activities, including antibacterial and antifungal properties. A study on amide derivatives containing cyclopropane revealed that some of these compounds displayed moderate to excellent activity against various microbial strains mdpi.com.

The antifungal and antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-inflammatory and Antitumor Activities

The anti-inflammatory and antitumor potential of compounds structurally related to this compound, such as isonicotinic acid and nicotinonitrile derivatives, has been explored.

Some isonicotinic acid derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the standard drug ibuprofen. This activity is thought to be related to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway mdpi.com. Similarly, certain nicotinonitrile derivatives have shown anti-inflammatory effects by inhibiting COX-2 rsc.org.

In the context of antitumor research, derivatives of nicotinonitrile have been investigated as potential anticancer agents nih.gov. Additionally, other cyclopropane-containing compounds have been synthesized and evaluated for their antitumor properties nih.govnih.gov. For instance, some 2-cyclopentyloxyanisole derivatives have been synthesized and tested for their in vitro antitumor activity against various human cancer cell lines nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 2-Cyclopropylisonicotinonitrile and its derivatives. While classical methods for the synthesis of substituted pyridines exist, future research will likely focus on more modern and elegant strategies.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions . These methods could enable the direct introduction of the cyclopropyl (B3062369) group onto a pre-functionalized isonicotinonitrile scaffold, or conversely, the cyanation of a 2-cyclopropyl-4-halopyridine. The exploration of various catalysts (e.g., palladium, nickel, copper) and ligand systems will be crucial to optimize reaction conditions, yields, and functional group tolerance.

Another area of intense research is C-H activation . Direct C-H cyclopropylation of an isonicotinonitrile precursor would represent a highly atom-economical and efficient synthetic strategy, minimizing the need for pre-functionalized starting materials. Investigating various directing groups and catalytic systems will be key to achieving regioselectivity at the desired C2 position of the pyridine (B92270) ring.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, particularly if any synthetic steps are highly exothermic or involve hazardous reagents. nih.gov

A summary of potential novel synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed Cross-Coupling | High efficiency, modularity, functional group tolerance | Catalyst and ligand screening, optimization of reaction conditions |

| C-H Activation | High atom economy, reduced waste, use of simpler starting materials | Development of suitable directing groups and catalysts, ensuring regioselectivity |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation | Reactor design, optimization of flow parameters (temperature, pressure, residence time) |

| Table 1: Potential Novel Synthetic Pathways for this compound |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of future analogues. Density Functional Theory (DFT) can be employed to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. These calculations can provide insights into the molecule's reactivity and potential interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies will be invaluable in understanding how modifications to the chemical structure of this compound affect its biological activity. By generating a library of virtual analogues and calculating various molecular descriptors, it may be possible to build predictive models that correlate these descriptors with activity.

Furthermore, molecular docking simulations can be used to predict the binding mode and affinity of this compound with various biological macromolecules, such as enzymes and receptors. This can help to identify potential biological targets and to rationalize observed biological activities.

| Computational Method | Predicted Properties/Insights | Potential Impact on Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies | Understanding of molecular stability, reactivity, and spectroscopic signatures |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Guidance for the design of more potent and selective analogues |

| Molecular Docking | Binding poses and affinities to biological targets | Identification of potential mechanisms of action and new therapeutic targets |

| Table 2: Advanced Computational Modeling Approaches for this compound |

Expansion of Biological Target Identification and Validation

A critical area of future research will be the identification and validation of the biological targets of this compound. A multi-pronged approach will likely be the most effective.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be used to identify specific protein targets that covalently or non-covalently interact with this compound or a derivatized probe. This can provide direct evidence of molecular interactions within a complex biological system.

Genetic screening techniques, including the use of RNA interference (RNAi) or CRISPR-Cas9, can help to identify genes that, when silenced or knocked out, modulate the cellular response to this compound. rsc.org This can provide valuable clues about the biological pathways in which the compound is active. rsc.org

Phenotypic screening using high-content imaging or other advanced cellular analysis techniques can reveal the effects of the compound on cellular morphology, function, and signaling pathways. The observed phenotypic changes can then be used to infer potential mechanisms of action and biological targets.

Design and Synthesis of Next-Generation Analogues

The systematic design and synthesis of analogues of this compound will be essential for exploring its structure-activity relationships (SAR) and for optimizing its properties for specific applications. Future research will likely focus on several key areas of structural modification:

Modification of the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring or replacing it with other small, strained ring systems could modulate the compound's lipophilicity, metabolic stability, and binding interactions.

Functionalization of the Pyridine Ring: The introduction of additional substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the pyridine ring could fine-tune the electronic properties and steric profile of the molecule.

Bioisosteric Replacement of the Nitrile Group: The nitrile group could be replaced with other functional groups that are known to be bioisosteres, such as a tetrazole, oxadiazole, or other small heterocycles. This could lead to analogues with improved metabolic stability or different biological activities.

The synthesis of these analogues will leverage the novel synthetic pathways discussed in section 6.1, as well as established synthetic methodologies. rsc.org

| Analogue Series | Rationale for Synthesis | Potential Impact on Properties |

| Substituted Cyclopropyl Analogues | Explore steric and electronic effects at the cyclopropyl position | Altered binding affinity, selectivity, and metabolic stability |

| Substituted Pyridine Ring Analogues | Fine-tune electronic properties and explore additional binding pockets | Modified potency, solubility, and pharmacokinetic properties |

| Nitrile Bioisostere Analogues | Improve metabolic stability and explore alternative interactions with targets | Enhanced drug-like properties and potentially novel biological activities |

| Table 3: Strategies for the Design and Synthesis of Next-Generation Analogues |

Applications in Materials Science and Nanotechnology

The unique electronic and structural features of this compound suggest potential applications beyond the life sciences, in the realms of materials science and nanotechnology.

The pyridine nitrogen and the nitrile group can both act as ligands for metal ions . This opens up the possibility of using this compound to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing.

The conjugated system of the pyridine ring suggests that derivatives of this compound could be explored as components of organic electronic materials , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of the cyclopropyl group could influence the packing of the molecules in the solid state, which is a critical factor for charge transport.

Furthermore, the molecule could potentially be used as a capping agent or stabilizer for the synthesis of metallic nanoparticles, with the pyridine and nitrile functionalities coordinating to the nanoparticle surface.

Development of Sustainable Synthetic Processes

As with any chemical entity of growing interest, the development of sustainable and environmentally friendly synthetic processes for this compound is a crucial long-term goal. Future research in this area will likely focus on the principles of green chemistry .

This includes the use of biocatalysis , where enzymes are used to perform specific synthetic transformations under mild conditions, reducing the need for harsh reagents and high temperatures. The development of catalytic processes that minimize waste and the use of renewable feedstocks will also be important.

The implementation of continuous flow manufacturing , as mentioned earlier, can also contribute to a more sustainable process by improving energy efficiency and reducing solvent usage compared to traditional batch processing. nih.gov The ultimate aim is to develop a synthetic route that is not only efficient and scalable but also has a minimal environmental footprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 2-Cyclopropylisonicotinonitrile?

- Methodology :

- Begin with a literature review of analogous pyridine-carbonitrile syntheses (e.g., cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution).

- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity .

- Characterize intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purity should be ≥95% by NMR and mass spectrometry (MS) .

- Key Considerations :

- Document side products (e.g., unreacted cyclopropane derivatives) and mitigation strategies (e.g., gradient purification).

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology :

- Table 1 : Comparison of Analytical Techniques

| Technique | Key Peaks/Data | Detection Limit | Sample Requirement |

|---|---|---|---|

| ¹H/¹³C NMR | Cyclopropyl protons (δ 1.2–1.8 ppm), nitrile (C≡N, ~120 ppm) | 1–5 mg | 10–50 mg in deuterated solvent |